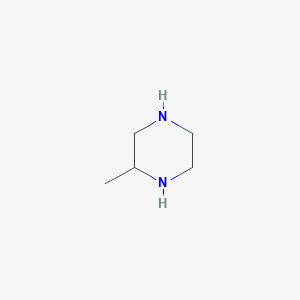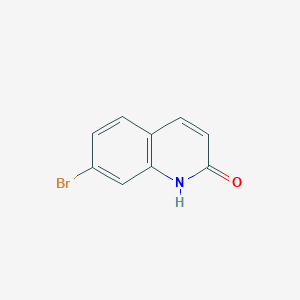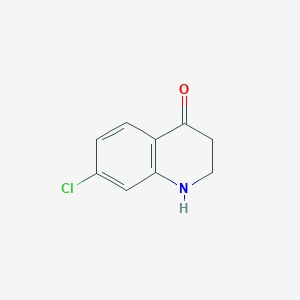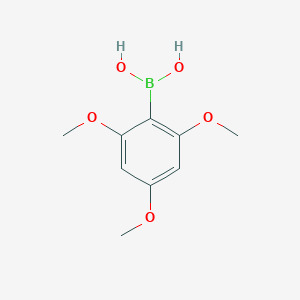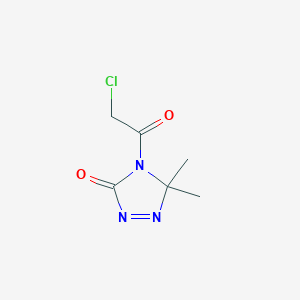
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one, commonly referred to as CDAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDAT is a triazolone derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive molecule for researchers in the fields of pharmacology, biochemistry, and toxicology.
作用機序
The exact mechanism of action of CDAT is not fully understood. However, studies have shown that CDAT exhibits its biological activity through the modulation of various neurotransmitters and receptors in the central nervous system. CDAT has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.
生化学的および生理学的効果
CDAT has been shown to exhibit a range of biochemical and physiological effects. In animal studies, CDAT has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. CDAT has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One of the advantages of using CDAT in laboratory experiments is that it is relatively easy to synthesize and has a high purity level. CDAT is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of using CDAT is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on CDAT. One possible direction is the development of new drugs based on the structure of CDAT. Another potential direction is the investigation of the mechanism of action of CDAT, which may lead to a better understanding of its biological activity. Additionally, there is a need for further studies on the potential toxic effects of CDAT, which may be important for the development of safe and effective drugs.
合成法
CDAT can be synthesized through a multistep process that involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with hydrazine hydrate, followed by the addition of chloroacetyl chloride and sodium hydroxide. The final product is obtained through recrystallization in ethanol.
科学的研究の応用
CDAT has been widely used in scientific research due to its potential applications in a variety of fields. One of the most notable applications of CDAT is its use as a starting material for the synthesis of other biologically active compounds. CDAT has also been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
130138-03-3 |
|---|---|
製品名 |
4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one |
分子式 |
C6H8ClN3O2 |
分子量 |
189.6 g/mol |
IUPAC名 |
4-(2-chloroacetyl)-5,5-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H8ClN3O2/c1-6(2)9-8-5(12)10(6)4(11)3-7/h3H2,1-2H3 |
InChIキー |
ZEFPYAYKEDJTCF-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)CCl)C |
正規SMILES |
CC1(N=NC(=O)N1C(=O)CCl)C |
同義語 |
3H-1,2,4-Triazol-3-one, 4-(chloroacetyl)-4,5-dihydro-5,5-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
